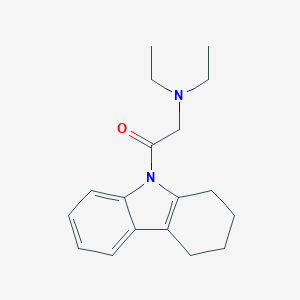![molecular formula C22H18N4O B249902 4-([1,1'-biphenyl]-4-yldiazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B249902.png)
4-([1,1'-biphenyl]-4-yldiazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-([1,1'-biphenyl]-4-yldiazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound is commonly known as BDMP, and it has been synthesized through various methods.
Mechanism of Action
The mechanism of action of BDMP is not fully understood. However, it has been proposed that BDMP exerts its pharmacological activities through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. BDMP has also been shown to interact with proteins, including bovine serum albumin and human serum albumin, through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects:
BDMP has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been reported to have potential antitumor activity. In addition, BDMP has been shown to interact with proteins, including bovine serum albumin and human serum albumin, through hydrogen bonding and hydrophobic interactions.
Advantages and Limitations for Lab Experiments
BDMP has several advantages for lab experiments, including its ease of synthesis and availability. However, BDMP has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of BDMP. In medicinal chemistry, further studies are needed to investigate the potential of BDMP as an antitumor agent. In biochemistry, BDMP can be used as a probe to study the binding of ligands to proteins. In materials science, BDMP can be used as a building block for the synthesis of various functional materials, including liquid crystals and organic semiconductors. Further studies are also needed to investigate the toxicity and pharmacokinetics of BDMP in animals and humans.
Conclusion:
In conclusion, 4-([1,1'-biphenyl]-4-yldiazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. BDMP has been synthesized through various methods, and its mechanism of action is not fully understood. BDMP has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities, and it has potential antitumor activity. BDMP has several advantages for lab experiments, including its ease of synthesis and availability, but it also has some limitations, including its low solubility in water and potential toxicity. Further studies are needed to investigate the potential of BDMP in various scientific fields and to investigate its toxicity and pharmacokinetics in animals and humans.
Synthesis Methods
BDMP can be synthesized through various methods, including the reaction of 4-(4-bromophenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with 4-aminobiphenyl and sodium nitrite. This reaction leads to the formation of the diazonium salt, which is then coupled with the pyrazolone to yield the final product. Other methods, including the reaction of 4-(4-bromophenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with 4-nitroaniline, have also been reported.
Scientific Research Applications
BDMP has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, BDMP has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to have potential antitumor activity. In biochemistry, BDMP has been used as a probe to study the binding of ligands to proteins. In materials science, BDMP has been used as a building block for the synthesis of various functional materials, including liquid crystals and organic semiconductors.
properties
Molecular Formula |
C22H18N4O |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5-methyl-2-phenyl-4-[(4-phenylphenyl)diazenyl]-4H-pyrazol-3-one |
InChI |
InChI=1S/C22H18N4O/c1-16-21(22(27)26(25-16)20-10-6-3-7-11-20)24-23-19-14-12-18(13-15-19)17-8-4-2-5-9-17/h2-15,21H,1H3 |
InChI Key |
XXEHVCNUWKRNIL-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3Z)-3-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249831.png)
![(3Z)-4-(2-fluorophenyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249832.png)

![N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249838.png)

![(5Z)-5-[[(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)amino]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B249844.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B249853.png)



![6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B249861.png)
